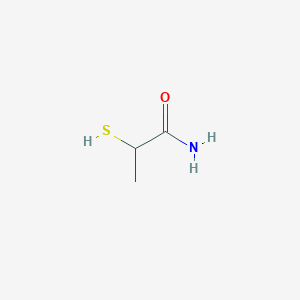
2-Mercaptopropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Mercaptopropanamide is an organic compound characterized by the presence of a thiol group (-SH) and an amide group (-CONH2) attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Mercaptopropanamide can be synthesized through several methods. One common approach involves the reaction of 3-mercaptopropionic acid with ammonia or an amine under controlled conditions. The reaction typically proceeds as follows: [ \text{HS-CH}_2\text{-CH}_2\text{-COOH} + \text{NH}_3 \rightarrow \text{HS-CH}_2\text{-CH}_2\text{-CONH}_2 ]
Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to enhance yield and purity. For instance, the use of ruthenium-catalyzed meta-selective C–H nitration synthesis has been reported .
Chemical Reactions Analysis
Types of Reactions: 2-Mercaptopropanamide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The amide group can be reduced to form amines.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Thioethers or thioesters.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in enzyme inhibition, particularly metallo-β-lactamases.
Medicine: Explored for its potential as a therapeutic agent in combating antibiotic resistance.
Industry: Utilized in the production of rubber and other materials.
Mechanism of Action
The mechanism of action of 2-Mercaptopropanamide primarily involves its thiol group, which can chelate metal ions and interact with active sites of enzymes. For instance, in the inhibition of metallo-β-lactamases, the thiol group chelates to active site zinc ions, thereby inhibiting the enzyme’s activity .
Comparison with Similar Compounds
2-Mercaptobenzothiazole: Another thiol-containing compound used in rubber production.
3-Mercaptopropionic acid: A precursor in the synthesis of 2-Mercaptopropanamide.
Thioacetamide: A compound with similar thiol and amide functionalities.
Uniqueness: this compound is unique due to its specific combination of thiol and amide groups, which confer distinct reactivity and potential for enzyme inhibition. Its ability to chelate metal ions and participate in various chemical reactions makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
2-sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NOS/c1-2(6)3(4)5/h2,6H,1H3,(H2,4,5) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBVCFUMMUNSRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-1-methoxy-5,6-dihydrocyclopenta[C]pyridin-7-one](/img/structure/B13907440.png)




![1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]-](/img/structure/B13907462.png)





